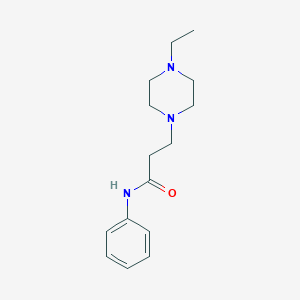![molecular formula C18H25ClN2O3S B248628 Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone](/img/structure/B248628.png)
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone, also known as AZD-8055, is a small molecule inhibitor that has been developed for research purposes. It is a highly selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, a key regulator of cellular growth and metabolism. The aim of
Mécanisme D'action
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone is a highly selective inhibitor of mTOR kinase, which is a key regulator of cellular growth and metabolism. mTOR exists in two complexes, mTORC1 and mTORC2, which have different functions. Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone inhibits both mTORC1 and mTORC2, leading to a reduction in protein synthesis, cell proliferation, and survival.
Biochemical and Physiological Effects:
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits the activity of mTORC1 and mTORC2, leading to a reduction in cell proliferation and survival. In neurodegenerative diseases, it has been found to improve cognitive function by reducing the accumulation of toxic proteins in the brain. In metabolic disorders, it reduces insulin resistance and improves glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has several advantages for lab experiments. It is highly selective for mTOR kinase, which reduces the risk of off-target effects. It is also available in a pure form, which allows for accurate dosing. However, Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has some limitations. It is a small molecule inhibitor, which means that it may not penetrate cell membranes effectively. In addition, its effects may be influenced by the cellular environment, which can vary between different cell types.
Orientations Futures
There are several future directions for research on Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Another area of interest is the use of Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone in combination with other mTOR inhibitors to improve its efficacy. Finally, there is a need for further studies to investigate the long-term effects of Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone on cellular metabolism and physiology.
Méthodes De Synthèse
The synthesis of Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone involves several steps. First, 4-chlorobenzenesulfonyl chloride is reacted with piperidine to form 1-(4-chlorobenzenesulfonyl)piperidine. This compound is then reacted with azepan-1-amine to form azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has been extensively studied as a potential therapeutic agent for cancer, neurodegenerative diseases, and metabolic disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has been found to improve cognitive function in animal models of Alzheimer's disease and to reduce insulin resistance in obese mice.
Propriétés
Nom du produit |
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone |
|---|---|
Formule moléculaire |
C18H25ClN2O3S |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
azepan-1-yl-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C18H25ClN2O3S/c19-16-7-9-17(10-8-16)25(23,24)21-13-5-6-15(14-21)18(22)20-11-3-1-2-4-12-20/h7-10,15H,1-6,11-14H2 |
Clé InChI |
MAPNKZXIOATEPY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B248574.png)
methanone](/img/structure/B248577.png)

![1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248584.png)
![(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248586.png)
![4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248588.png)

![Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-](/img/structure/B248611.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B248622.png)
![N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B248623.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248624.png)
![1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B248629.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248631.png)